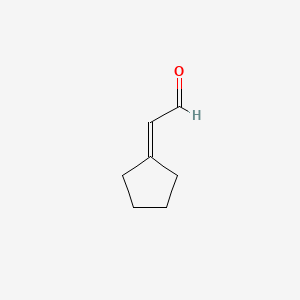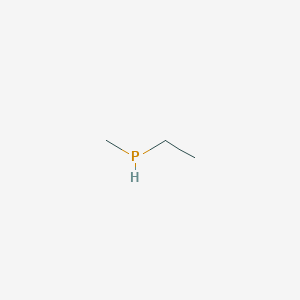
Ethyl(methyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(methyl)phosphane is a tertiary phosphine compound characterized by the presence of one ethyl group and one methyl group attached to a phosphorus atom. This compound is part of a broader class of organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields, including catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl(methyl)phosphane can be synthesized through several methods. One common approach involves the reaction of ethylphosphine with methyl iodide under controlled conditions. Another method includes the use of Grignard reagents, where ethylmagnesium bromide reacts with methylphosphine chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(methyl)phosphane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phosphine oxides.
Substitution: Participates in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Complexation: Forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Nucleophiles: Halides, alkoxides.
Transition Metals: Palladium, platinum.
Major Products
Phosphine Oxides: Formed through oxidation.
Phosphonium Salts: Result from nucleophilic substitution.
Metal Complexes: Produced in complexation reactions.
Applications De Recherche Scientifique
Ethyl(methyl)phosphane has several applications in scientific research:
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Materials Science: Incorporated into the synthesis of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism by which ethyl(methyl)phosphane exerts its effects involves its ability to donate electron density through the phosphorus atom. This electron-donating capability makes it an effective ligand in catalysis, where it stabilizes transition metal complexes and facilitates various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphosphane: Contains two methyl groups attached to phosphorus.
Diethylphosphane: Contains two ethyl groups attached to phosphorus.
Methyl(phenyl)phosphane: Contains one methyl group and one phenyl group attached to phosphorus.
Uniqueness
Ethyl(methyl)phosphane is unique due to its specific combination of ethyl and methyl groups, which imparts distinct steric and electronic properties. These properties influence its reactivity and suitability for various applications, making it a valuable compound in both academic and industrial research .
Propriétés
Numéro CAS |
5849-95-6 |
|---|---|
Formule moléculaire |
C3H9P |
Poids moléculaire |
76.08 g/mol |
Nom IUPAC |
ethyl(methyl)phosphane |
InChI |
InChI=1S/C3H9P/c1-3-4-2/h4H,3H2,1-2H3 |
Clé InChI |
BXDCELKJGGVUHD-UHFFFAOYSA-N |
SMILES canonique |
CCPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


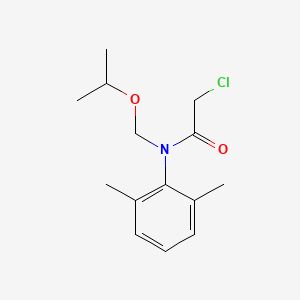
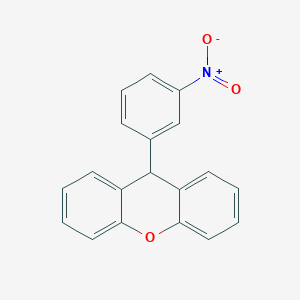
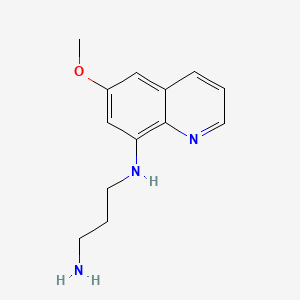
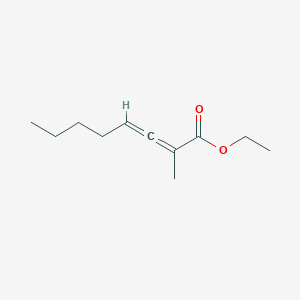
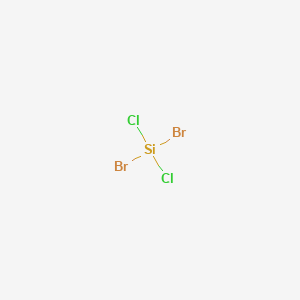


![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)

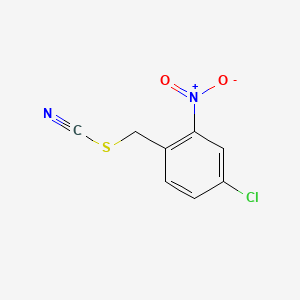
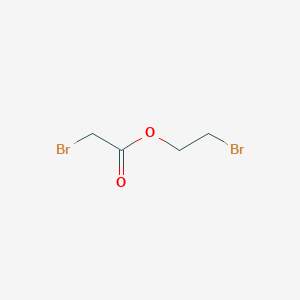
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
